molecular formula C4H4FNO B12968802 5-Fluorofuran-2-amine

5-Fluorofuran-2-amine

Cat. No.: B12968802
M. Wt: 101.08 g/mol
InChI Key: RORYSEBEHGISRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluorofuran-2-amine: is a fluorinated derivative of furan, a heterocyclic organic compound. The introduction of a fluorine atom into the furan ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications. The presence of the amine group further enhances its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-2-amine typically involves the introduction of a fluorine atom into the furan ring followed by the incorporation of an amine group. One common method involves the fluorination of furan using reagents such as Selectfluor or cesium tetrafluorocobaltate (III). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The use of catalysts such as HY Zeolite nano-powder can enhance the efficiency of the synthesis, leading to higher yields and reduced reaction times . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorofuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated amides, alcohols, and other substituted furans, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Fluorofuran-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups makes it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C4H4FNO

Molecular Weight

101.08 g/mol

IUPAC Name

5-fluorofuran-2-amine

InChI

InChI=1S/C4H4FNO/c5-3-1-2-4(6)7-3/h1-2H,6H2

InChI Key

RORYSEBEHGISRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)F)N

Origin of Product

United States

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